3-methyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]benzamide -

3-methyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]benzamide

Catalog Number: EVT-4320694
CAS Number:
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (23) []

    Compound Description: This compound is a potent neuroleptic, demonstrating significantly higher activity compared to metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats []. The increased potency is attributed to the presence of a benzyl group on the terminal nitrogen and a methyl group on the p-amino group of the benzamide moiety [].

    Relevance: This compound shares a core benzamide structure with 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. Notably, both compounds feature substitutions on the benzamide ring and an alkyl chain linking the benzamide nitrogen to a nitrogen-containing heterocycle. These structural similarities highlight the exploration of substituted benzamides as pharmacologically active agents, particularly in the realm of neuroleptic agents [].

2. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2, 55) []

    Compound Description: This benzamide derivative exhibits remarkable neuroleptic activity, surpassing haloperidol and metoclopramide in potency by 13 and 408 times, respectively []. This compound demonstrates a favorable profile with a high ratio of antistereotypic activity to cataleptogenicity compared to other neuroleptics [].

    Relevance: This compound exemplifies the exploration of cyclic amine substitutions on the benzamide nitrogen, in contrast to the linear alkyl chain in 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. The presence of a substituted pyrrolidine ring highlights the impact of cyclic amine moieties on the pharmacological activity of benzamide derivatives [].

3. 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) []

    Compound Description: ICA-105574 acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel []. This compound's primary mechanism involves the removal of hERG channel inactivation, leading to a significant shortening of action potential duration in cardiac myocytes [].

    Relevance: This compound, while lacking the tetrahydrofuran ring of 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, illustrates the broader pharmacological significance of substituted benzamides. The presence of a nitro group and an aromatic amine substitution on the benzamide core highlights the versatility of this scaffold for interacting with diverse biological targets, including ion channels [].

4. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

    Compound Description: This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. It exhibits high potency in both binding and functional assays, demonstrating the impact of specific substitutions on the benzamide and pyrazole rings [].

    Relevance: While structurally distinct from 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, VU-1545 exemplifies the pharmacological relevance of substituted benzamides in targeting the central nervous system. The presence of a nitro group on the benzamide ring, although in a different position, further underscores the potential for this chemical group to influence the activity of benzamide derivatives [].

**5. N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19) ** []

    Compound Description: This compound is a high-affinity D3 receptor ligand demonstrating high selectivity over other dopamine receptors, 5-HT1A, and alpha1 receptors [].

    Relevance: Similar to 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, compound 19 features a substituted benzamide core. The presence of a piperazine ring in 19, although connected via a different linker, highlights the significance of nitrogen-containing heterocycles in modulating the pharmacological activity of benzamide derivatives [].

    Compound Description: This compound is a high-affinity D3 receptor ligand that exhibits favorable properties for positron emission tomography (PET) imaging due to its affinity, lipophilicity, and suitability for 11C labeling [].

    Relevance: This compound, like 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, showcases a substituted benzamide scaffold. The presence of a piperazine moiety, linked through a butyl chain, emphasizes the structural diversity within benzamide derivatives and their potential as pharmacological tools and therapeutic agents, particularly in neuroscience research [].

7. N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41) []

    Compound Description: Similar to compound 27, this compound is a high-affinity D3 receptor ligand with promising characteristics for PET imaging, including suitable lipophilicity and potential for 11C labeling [].

    Relevance: This compound, while structurally distinct from 3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, highlights the continued exploration of benzamide derivatives in medicinal chemistry. The presence of a benzofuran ring system fused to the benzamide core demonstrates the expansion of this chemical class and its application in developing new imaging agents for neuroscience research [].

Properties

Product Name

3-methyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]benzamide

IUPAC Name

3-methyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]benzamide

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C14H18N2O4/c1-9-8-11(5-6-12(9)16(18)19)14(17)15-10(2)13-4-3-7-20-13/h5-6,8,10,13H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

UQFFUXZXOBEKGG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C2CCCO2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C2CCCO2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.